4-(N-benzyl-N-isopropylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
Description
This compound features a benzamide core substituted with a 1,3,4-oxadiazole ring bearing a thiophen-2-yl group at the 5-position. The sulfamoyl moiety at the 4-position of the benzamide is further modified with N-benzyl and N-isopropyl groups. The structure combines a heterocyclic oxadiazole scaffold, known for metabolic stability and hydrogen-bonding capacity, with a sulfamoyl group that may enhance target binding and solubility.
Properties
IUPAC Name |
4-[benzyl(propan-2-yl)sulfamoyl]-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S2/c1-16(2)27(15-17-7-4-3-5-8-17)33(29,30)19-12-10-18(11-13-19)21(28)24-23-26-25-22(31-23)20-9-6-14-32-20/h3-14,16H,15H2,1-2H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBBBXMCVLJVMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(N-benzyl-N-isopropylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a benzamide backbone, a sulfamoyl group, and an oxadiazole ring. The molecular formula is , indicating a diverse range of biological activities that warrant detailed exploration.
Structural Characteristics
The compound's structure incorporates several functional groups that contribute to its biological activity:
- Benzamide Backbone : Provides a stable aromatic system.
- Sulfamoyl Group : Known for its role in antibacterial and antiviral properties.
- Oxadiazole Ring : Often associated with anticancer and anti-inflammatory activities.
- Thiophene Moiety : Enhances interaction with biological targets due to its electron-rich nature.
Biological Activity Overview
Research indicates that compounds containing oxadiazole rings frequently exhibit various biological activities, including:
- Antimicrobial Properties : The sulfamoyl group suggests potential efficacy against bacterial infections.
- Anticancer Activity : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells.
- Anti-inflammatory Effects : The presence of thiophene and oxadiazole rings may contribute to anti-inflammatory mechanisms.
Anticancer Activity
A study on related compounds showed that those with oxadiazole rings exhibited significant antiproliferative activity against various cancer cell lines. For instance, compounds were tested against human leukemia (U-937) and melanoma (SK-MEL-1) cell lines, revealing structure-activity relationships that could be applied to this compound .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | U-937 | 1.5 | Tubulin Inhibition |
| Compound B | SK-MEL-1 | 0.8 | Apoptosis Induction |
| This compound | TBD | TBD | TBD |
Antimicrobial Properties
Another study highlighted the antimicrobial potential of sulfamoyl-containing compounds. The mechanism often involves inhibition of bacterial enzymes essential for cell wall synthesis, making this compound a candidate for further investigation in the context of antibiotic development .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial. Interaction studies may include:
- Binding Affinity Assessments : Evaluating how well the compound binds to specific proteins or enzymes.
- Cellular Uptake Studies : Understanding how effectively the compound enters cells and exerts its effects.
- Mechanistic Studies : Investigating the pathways through which the compound induces its biological effects.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to 4-(N-benzyl-N-isopropylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide. These compounds often act as molecular hybrids that combine sulfonamide and oxadiazole functionalities. Research indicates that these hybrids can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, a study reported that certain sulfonamide derivatives exhibited significant cytotoxicity against various cancer cell lines, highlighting the potential of this class of compounds in cancer therapy .
Antimicrobial Properties
Compounds with similar structural motifs have demonstrated antimicrobial activity against a range of pathogens. The presence of the sulfamoyl group is particularly noteworthy as it enhances the compound's ability to inhibit bacterial growth. Studies have shown that derivatives containing thiophene and oxadiazole rings possess effective antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents .
Neuroprotective Effects
The neuroprotective potential of compounds like this compound has been investigated in the context of neurodegenerative diseases. Research indicates that such compounds can inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders like Alzheimer's disease. By modulating neurotransmitter levels, these compounds may offer therapeutic benefits in managing symptoms associated with depression and cognitive decline .
Enzyme Inhibition
The compound's ability to inhibit key enzymes involved in metabolic processes has been a subject of interest. For instance, sulfonamide derivatives have been shown to act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in the treatment of Alzheimer's disease. This inhibition can enhance cholinergic neurotransmission, thereby improving cognitive function .
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar compounds:
Comparison with Similar Compounds
Structural Analogues in the 1,3,4-Oxadiazole Class
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Structural and Functional Insights
In contrast:
- LMM5 (N-benzyl-N-methyl) and LMM11 (N-cyclohexyl-N-ethyl) show that bulkier alkyl/cycloalkyl groups (e.g., cyclohexyl) may enhance antifungal activity by improving membrane penetration .
Oxadiazole Substituent Effects: Thiophen-2-yl (target compound): The sulfur atom in thiophene enhances electron-richness and π-π stacking compared to furan-2-yl (LMM11) or 4-methoxyphenyl (LMM5). Thiophene’s larger atomic radius may also improve hydrophobic interactions in enzyme binding pockets.
Biological Activity Trends: Antifungal Activity: LMM5 and LMM11 inhibit C. albicans via thioredoxin reductase (Trr1) targeting, suggesting that the oxadiazole-sulfamoyl scaffold is critical for this mechanism. The target compound’s thiophene group may offer superior binding compared to furan or methoxyphenyl groups due to enhanced electron density . Antibacterial Activity: HSGN-238’s 5-chlorothiophene substituent highlights the role of halogenation in broadening activity spectra.
Enzyme Inhibition Potential: Sulfonamide-oxadiazole derivatives (e.g., ’s compound 6a) inhibit human carbonic anhydrase II (hCA II) and acetylcholinesterase (AChE), indicating scaffold versatility. The target compound’s sulfamoyl group could similarly interact with catalytic zinc ions or active-site residues in enzymes .
Q & A
Q. Advanced Optimization
- Catalysis : Use coupling agents like EDCI/HOBt to enhance amide bond formation efficiency.
- Purification : Recrystallization from methanol/water mixtures (2:1 ratio) improves crystallinity, as shown in structurally related sulfonamide-oxadiazole hybrids .
How can the structural integrity and purity of this compound be validated experimentally?
Q. Basic Characterization Techniques
Q. Advanced Techniques
- Single-Crystal X-Ray Diffraction : Resolve intermolecular interactions (e.g., N–H···N hydrogen bonds stabilizing the oxadiazole-thiophene interface) .
- HPLC-PDA : Quantify purity (>95%) using a C18 column with acetonitrile/water gradients (retention time ~12–15 min for related analogs) .
What biological targets or pathways are relevant for evaluating this compound’s pharmacological potential?
Q. Basic Screening Approaches
- Enzyme Inhibition : Test against adenylyl cyclases (AC1/AC8) due to structural similarity to 1,3,4-oxadiazole inhibitors (IC50 values <10 µM reported for optimized derivatives) .
- Antimicrobial Assays : Use microdilution methods (MIC ≤25 µg/mL against Gram-positive bacteria) based on thiophene-oxadiazole hybrids’ activity .
Q. Advanced Mechanistic Studies
- PFOR Enzyme Interaction : Investigate competitive inhibition via molecular docking (AutoDock Vina) targeting the amide-anion binding pocket, as seen in nitazoxanide analogs .
- Cytotoxicity Profiling : Compare selectivity indices (e.g., IC50 in cancer vs. normal cell lines) using MTT assays .
How do substituents on the benzamide and sulfamoyl groups affect bioactivity?
Q. Basic Structure-Activity Relationship (SAR)
Q. Advanced SAR via Computational Modeling
- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity at the oxadiazole-thiophene junction .
- MD Simulations : Assess binding mode stability in AC1’s catalytic domain over 100-ns trajectories .
How should researchers address discrepancies in activity data across similar compounds?
Q. Basic Data Analysis
Q. Advanced Meta-Analysis
- QSAR Modeling : Use partial least squares (PLS) regression to correlate logP values (2.5–3.5) with membrane permeability .
- Crystallographic Overlays : Compare binding poses of inactive analogs to identify steric clashes (e.g., benzyl group vs. AC1’s Tyr-742) .
What computational tools are recommended for predicting this compound’s ADMET properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
